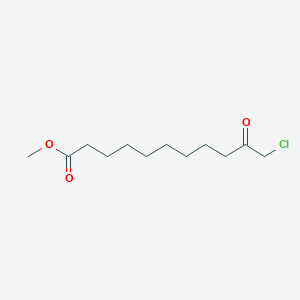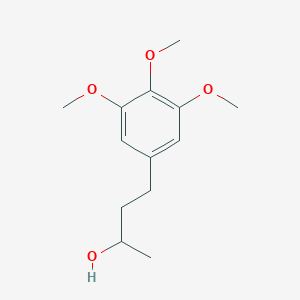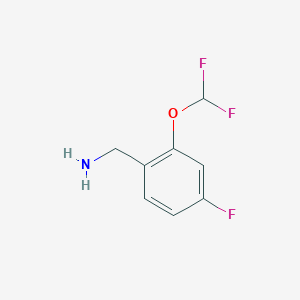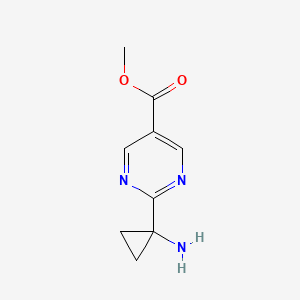
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate is a compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate typically involves the reaction of 1-aminocyclopropane with pyrimidine-5-carboxylate under specific conditions. One common method involves the use of phosphorus oxychloride as a reagent, where the reaction is carried out at elevated temperatures (around 105°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反应分析
Types of Reactions
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its potential biological activity.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
相似化合物的比较
Similar Compounds
- Methyl pyrimidine-5-carboxylate
- 2-aminopyrimidine derivatives
- Triazole-pyrimidine hybrids
Uniqueness
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate is unique due to the presence of the aminocyclopropyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-14-7(13)6-4-11-8(12-5-6)9(10)2-3-9/h4-5H,2-3,10H2,1H3 |
InChI 键 |
PGQNCHNGOYBTJX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(N=C1)C2(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





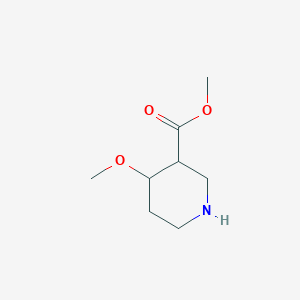
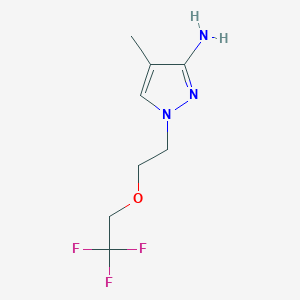
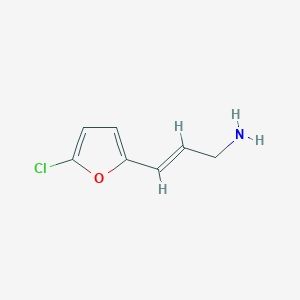
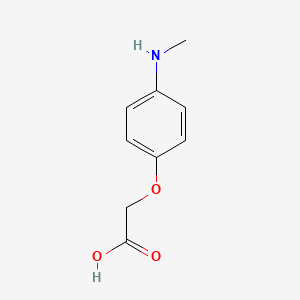
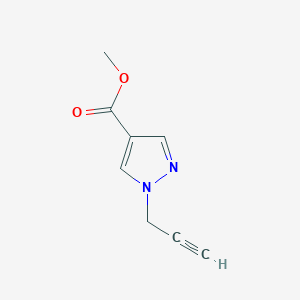

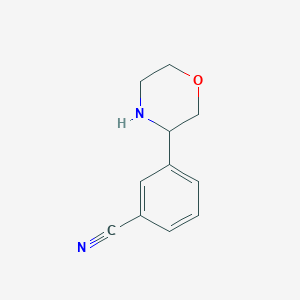
![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)
